2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O4/c1-10-11(19)5-3-6-12(10)22-7-4-8-23-14-15(20-17(22)23)21(2)18(28)24(16(14)27)9-13(25)26/h3,5-6H,4,7-9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAZNBYBTSMTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN6O3
- Molecular Weight : 402.84 g/mol
- CAS Number : 876900-37-7
Research indicates that this compound exhibits several biological activities that may be attributed to its structural features. The presence of the purine and pyrimidine moieties suggests potential interactions with nucleic acids and enzymes involved in nucleotide metabolism.
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect may be mediated through the inhibition of specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent. The chloromethylphenyl group may enhance lipophilicity, facilitating membrane penetration and bacterial cell disruption.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways.
Study 1: Antitumor Effects
A study published in a peer-reviewed journal evaluated the antitumor effects of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with an IC50 value determined to be approximately 25 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively, highlighting its potential as a broad-spectrum antimicrobial agent.
Data Table
| Biological Activity | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Antitumor | Induction of apoptosis | IC50 ~ 25 µM |
| Antimicrobial | Disruption of bacterial membranes | MIC (S. aureus) 15 µg/mL |
| MIC (E. coli) 20 µg/mL | ||
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Not quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
